molecular formula C16H17NO3S B2921251 (E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1799241-99-8

(E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2921251
CAS No.: 1799241-99-8
M. Wt: 303.38
InChI Key: NOSRZWKAXXUFAR-AATRIKPKSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one features a 1,4-thiazepane ring substituted at the 7-position with a furan-2-yl group. The α,β-unsaturated ketone (enone) backbone is conjugated to a furan-2-yl moiety at the β-position, forming a chalcone-like structure. This hybrid architecture combines the rigidity of the thiazepane ring with the planar, electron-rich furan and enone systems, which are often associated with biological activity, particularly in anticancer research .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-16(6-5-13-3-1-10-19-13)17-8-7-15(21-12-9-17)14-4-2-11-20-14/h1-6,10-11,15H,7-9,12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSRZWKAXXUFAR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety and a thiazepan ring, which are known to contribute to various biological activities. The structural formula can be represented as follows:

 E 3 furan 2 yl 1 7 furan 2 yl 1 4 thiazepan 4 yl prop 2 en 1 one\text{ E 3 furan 2 yl 1 7 furan 2 yl 1 4 thiazepan 4 yl prop 2 en 1 one}

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities, especially against various cancer cell lines. The following sections detail these findings.

Anticancer Activity

A major focus of research has been the compound's anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast)14.86 ± 5.15Santos et al.
HCT116 (colon)6.9Zhou et al.
PC3 (prostate)5.25Gulipalli et al.
A549 (lung)0.09Zhou et al.

The compound showed a selective index indicating its potential for targeted cancer therapy.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Signaling Pathways : It has been reported to inhibit key signaling pathways involved in tumor growth, such as the PTP1B pathway, which is critical for insulin and leptin signaling .
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on MCF-7 Cells : Santos et al. evaluated the cytotoxicity of the compound against MCF-7 breast cancer cells and found that it significantly reduced cell viability compared to doxorubicin, a standard chemotherapy drug .
  • PTP1B Inhibition Study : Gulipalli et al. designed derivatives containing thiophene moieties and tested them for PTP1B inhibition alongside anticancer activity against various cell lines, demonstrating that modifications could enhance efficacy .
  • Multicomponent Reaction Studies : Research has shown that multicomponent reactions can be employed to synthesize derivatives of this compound with improved biological activity .

Comparison with Similar Compounds

Key Structural Variations

The target compound is compared with four structurally related molecules (Table 1), highlighting substituents, heterocyclic cores, and functional groups:

Table 1: Structural Comparison of Analogous Compounds

Compound Name Core Structure Thiazepane/Diazepane Substitution Aromatic Substituent Molecular Formula Molecular Weight
Target: (E)-3-(Furan-2-yl)-1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one Enone-thiazepane 7-(Furan-2-yl) Furan-2-yl C₂₄H₂₃NO₂S ~389.5
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one Propanone-thiazepane 7-(Furan-2-yl) Furan-2-yl C₂₄H₂₅NO₂S 391.5
(E)-1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one Enone-thiazepane 7-Phenyl, 1,1-dioxido Furan-2-yl C₂₃H₂₂NO₃S ~408.5
(E)-1-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one Enone-diazepane 4-Sulfonyl-pyrazole Thiophen-2-yl C₁₇H₂₂N₄O₃S₂ 394.5
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone Ethanone-thiazepane 7-(Furan-2-yl) m-Tolyl C₁₈H₂₁NO₂S 315.4

Functional and Pharmacological Implications

  • Enone vs. This reactivity is critical in chalcone-based anticancer agents, where enones interact with cellular nucleophiles (e.g., cysteine residues in proteins) .
  • Thiazepane vs. Diazepane Rings: The 1,4-thiazepane in the target compound contains a sulfur atom, enhancing lipophilicity compared to the nitrogen-rich 1,4-diazepane in .
  • Aromatic Substituents: Furan vs. Thiophene: The furan-2-yl group (target, –9) is oxygen-containing, favoring hydrogen-bonding interactions, whereas thiophene-2-yl () offers stronger π-π stacking due to sulfur’s polarizability . Phenyl vs.

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